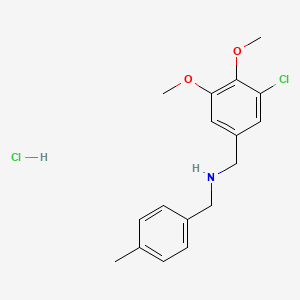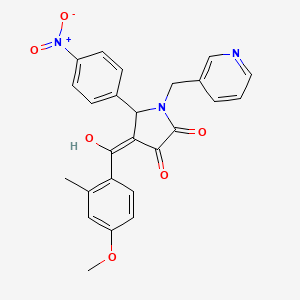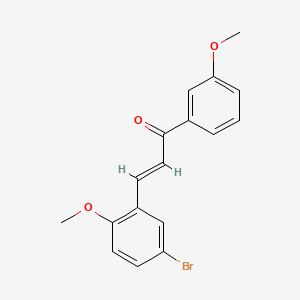
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-κB signaling. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
实验室实验的优点和局限性
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one also has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents, the synthesis of novel 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one derivatives with improved solubility and bioactivity, and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one and its potential side effects in vivo.
Conclusion
In conclusion, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the Knoevenagel condensation reaction, and it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, but it also has some limitations. There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology.
合成方法
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-methoxyacetophenone with malononitrile in the presence of a base. The reaction results in the formation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid.
科学研究应用
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as an anticancer agent, with promising results in vitro. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been studied for its antibacterial and antifungal activities, with potential applications in the development of new antibiotics.
In organic synthesis, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been used as a starting material for the synthesis of various compounds, including chalcones, flavones, and pyrazoles. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been used as a key intermediate in the synthesis of natural products, such as curcumin.
In material science, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks and polymers.
属性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-5-3-4-12(11-15)16(19)8-6-13-10-14(18)7-9-17(13)21-2/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWROMIASGFHI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
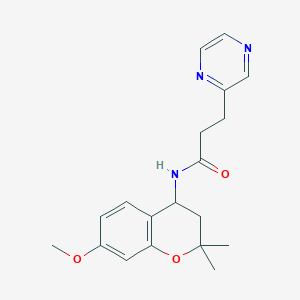
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
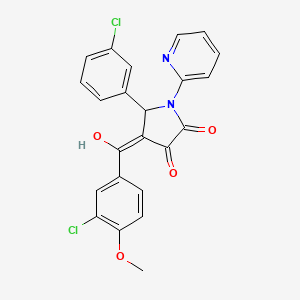

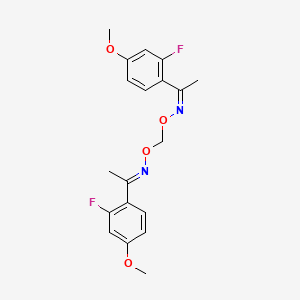
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)
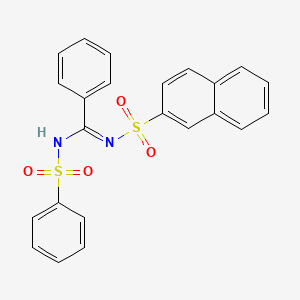
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
